2,2'-Iminobispropiononitrile
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Overview
Description
2,2'-Iminobispropiononitrile (IBPN) is a chemical compound that is widely used in scientific research due to its unique properties. IBPN is a white crystalline solid that is soluble in water and has a melting point of 153-155°C. It is a versatile compound that can be used in a variety of applications, including as a crosslinking agent, a curing agent, and a polymerization initiator.
Mechanism Of Action
The mechanism of action of 2,2'-Iminobispropiononitrile is based on its ability to react with functional groups in polymers, resulting in the formation of crosslinks. This crosslinking process enhances the mechanical properties of the polymer, such as its strength, toughness, and durability. 2,2'-Iminobispropiononitrile can also act as a chain extender in polyurethane systems, which improves the overall performance of the material.
Biochemical And Physiological Effects
2,2'-Iminobispropiononitrile has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be a significant health hazard.
Advantages And Limitations For Lab Experiments
The advantages of using 2,2'-Iminobispropiononitrile in lab experiments include its versatility, ease of use, and ability to improve the mechanical properties of polymers. However, one limitation of using 2,2'-Iminobispropiononitrile is that it can be difficult to control the crosslinking process, which can result in inconsistent results.
Future Directions
There are several future directions for research on 2,2'-Iminobispropiononitrile. One area of interest is the development of new synthesis methods that can improve the purity and yield of the compound. Another area of research is the study of the effects of 2,2'-Iminobispropiononitrile on the properties of different types of polymers, including biodegradable and renewable polymers. Additionally, the potential use of 2,2'-Iminobispropiononitrile in biomedical applications, such as drug delivery and tissue engineering, is an area of growing interest.
Synthesis Methods
2,2'-Iminobispropiononitrile can be synthesized by the reaction of malononitrile with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2,2'-Iminobispropiononitrile as the main product.
Scientific Research Applications
2,2'-Iminobispropiononitrile has been extensively used in scientific research due to its ability to crosslink various types of polymers, including polyurethanes, epoxies, and acrylics. It is also used as a curing agent for epoxy resins and as a polymerization initiator for acrylates. 2,2'-Iminobispropiononitrile has been found to be particularly useful in the development of high-performance coatings, adhesives, and composites.
properties
CAS RN |
2869-25-2 |
---|---|
Product Name |
2,2'-Iminobispropiononitrile |
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
2-(1-cyanoethylamino)propanenitrile |
InChI |
InChI=1S/C6H9N3/c1-5(3-7)9-6(2)4-8/h5-6,9H,1-2H3 |
InChI Key |
DABJAQQQVTVZMF-UHFFFAOYSA-N |
SMILES |
CC(C#N)NC(C)C#N |
Canonical SMILES |
CC(C#N)NC(C)C#N |
Other CAS RN |
2869-25-2 |
synonyms |
2,2’-Iminodipropionitrile; 2,2’-Iminobis[propanenitrile] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.